molecular formula C18H16N2O4S B286157 methyl [(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B286157
M. Wt: 356.4 g/mol
InChI Key: LIXQPVSSTHZLBM-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazolidinone derivative that exhibits promising biological activities, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of Methyl [(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, studies have suggested that it may exert its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE). It may also modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
Methyl [(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been reported to have various biochemical and physiological effects. It exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). It also shows antioxidant effects by scavenging free radicals and reducing lipid peroxidation. Additionally, it has been reported to have anticancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Methyl [(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It also exhibits a broad range of biological activities, making it a versatile compound for testing in various assays. However, its limitations include its low solubility in water, which may affect its bioavailability, and its potential toxicity, which requires careful handling.

Future Directions

There are several future directions for research related to Methyl [(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One direction is to investigate its potential as a drug candidate for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, studies can be conducted to optimize its pharmacokinetic properties and improve its bioavailability. Finally, efforts can be made to develop novel derivatives of Methyl [(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate with enhanced biological activities and reduced toxicity.
Conclusion:
In summary, Methyl [(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative that exhibits promising biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a drug candidate and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of Methyl [(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the condensation reaction between 3-methyl-1-phenyl-1H-pyrazol-5-amine and ethyl 2-chloroacetate in the presence of potassium carbonate. The reaction is carried out in dimethylformamide at 80°C for 12 hours, followed by purification using column chromatography. The yield of the product is around 72%.

Scientific Research Applications

Methyl [(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been extensively studied for its potential applications in various fields. It exhibits anti-inflammatory, antioxidant, antifungal, antibacterial, and anticancer activities. It has also been reported to have neuroprotective effects and to improve insulin resistance. These properties make it a promising candidate for drug development.

properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 2-[(5E)-5-[[1-(3-methylphenyl)pyrrol-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C18H16N2O4S/c1-12-5-3-6-13(9-12)19-8-4-7-14(19)10-15-17(22)20(18(23)25-15)11-16(21)24-2/h3-10H,11H2,1-2H3/b15-10+

InChI Key

LIXQPVSSTHZLBM-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C=CC=C2/C=C/3\C(=O)N(C(=O)S3)CC(=O)OC

SMILES

CC1=CC(=CC=C1)N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC(=O)OC

Origin of Product

United States

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